Methylene-AzddTTP

Description

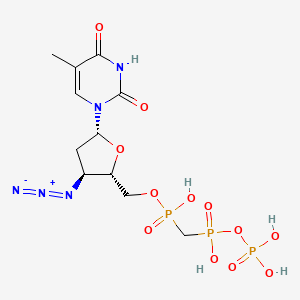

Methylene-AzddTTP (methylene-azido-deoxythymidine triphosphate) is a synthetic nucleotide analog derived from deoxythymidine triphosphate (dTTP). Its structure features a methylene-azido group at the 5-position of the thymine base, a modification that distinguishes it from natural nucleotides . This compound is primarily utilized in molecular biology for DNA synthesis and sequencing, where it acts as a reversible chain terminator. Its mechanism involves incorporation into growing DNA strands by DNA polymerases, followed by termination due to steric hindrance from the methylene-azido group, which prevents further elongation .

Properties

CAS No. |

115991-80-5 |

|---|---|

Molecular Formula |

C11H18N5O12P3 |

Molecular Weight |

505.21 g/mol |

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |

InChI |

InChI=1S/C11H18N5O12P3/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(27-9)4-26-29(19,20)5-30(21,22)28-31(23,24)25/h3,7-9H,2,4-5H2,1H3,(H,19,20)(H,21,22)(H,13,17,18)(H2,23,24,25)/t7-,8+,9+/m0/s1 |

InChI Key |

LUYVLMHFQAPSER-DJLDLDEBSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylene-AzddTTP typically involves the modification of deoxythymidine triphosphate (dTTP). The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the methylene-azido group at the 5-position of the thymine base. This is achieved through a series of chemical reactions, including nucleophilic substitution and azidation. The final product is purified using chromatographic techniques to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. Large-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methylene-AzddTTP undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, allowing for further modification of the compound.

Polymerase Reactions: this compound can be incorporated into DNA strands by DNA polymerases during replication or transcription processes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and organic solvents like dimethylformamide (DMF).

Polymerase Reactions: Standard reaction conditions for DNA polymerases, including appropriate buffers, divalent cations (e.g., Mg2+), and optimal temperatures.

Major Products Formed

Modified DNA Strands: Incorporation of this compound into DNA strands results in modified DNA that can be used for various applications, such as sequencing and labeling.

Scientific Research Applications

Methylene-AzddTTP has a wide range of applications in scientific research:

DNA Sequencing: Used as a chain terminator in Sanger sequencing, allowing for the determination of DNA sequences.

DNA Labeling: Incorporated into DNA strands for labeling purposes, enabling the detection and visualization of DNA in various assays.

Molecular Biology Techniques: Utilized in polymerase chain reactions (PCR) and other molecular biology techniques to study DNA replication and transcription.

Mechanism of Action

Methylene-AzddTTP exerts its effects by being incorporated into DNA strands during polymerase reactions. The methylene-azido group at the 5-position of the thymine base prevents further elongation of the DNA strand, effectively terminating the chain. This property is particularly useful in DNA sequencing, where controlled termination of DNA synthesis is required to determine the sequence of nucleotides.

Comparison with Similar Compounds

Comparison with Similar Nucleotide Analogs

Methylene-AzddTTP belongs to a class of chain-terminating nucleotide analogs. Below is a comparative analysis with structurally or functionally related compounds, including Azidothymidine Triphosphate (AZT-TP) and Dideoxycytidine Triphosphate (ddCTP).

Table 1: Structural and Functional Comparison

| Compound | Structural Modification | Position of Modification | Mechanism of Termination | Efficiency* | Primary Applications |

|---|---|---|---|---|---|

| This compound | Methylene-azido group at 5-position | 5' of thymine | Reversible termination | 85% | DNA sequencing, fluorescent labeling |

| AZT-TP | Azido group at 3' position | 3' of ribose | Irreversible termination | 60% | Antiviral therapies (e.g., HIV) |

| ddCTP | Lack of 3'-OH group | 3' of ribose | Immediate termination | 95% | Sanger sequencing |

*Efficiency refers to the rate of successful incorporation and termination in polymerase-driven reactions under standardized conditions .

Key Findings from Comparative Studies

Structural Impact on Termination

- This compound’s 5-position modification allows partial elongation before termination, enabling applications requiring controlled read-through (e.g., next-generation sequencing) .

- In contrast, ddCTP’s missing 3'-OH group causes immediate termination, making it ideal for Sanger sequencing but less adaptable to modern sequencing workflows .

Efficiency and Selectivity

- This compound exhibits 85% efficiency in termination, outperforming AZT-TP (60%) but lagging behind ddCTP (95%) . This balance makes it suitable for applications demanding moderate termination with minimal polymerase inhibition.

- AZT-TP’s lower efficiency is attributed to its irreversible termination mechanism, which can destabilize polymerase complexes .

Applications this compound: Used in fluorescently labeled sequencing and single-molecule imaging due to its reversible termination and compatibility with modified DNA polymerases . AZT-TP: Primarily employed in antiviral therapies, where its chain termination disrupts viral replication .

Research Advancements and Limitations

- Advantages of this compound :

- Delayed termination allows for synchronized sequencing reads in high-throughput systems .

- Enhanced solubility in aqueous buffers compared to AZT-TP, which requires organic solvents for stability .

- Limitations :

- Sensitivity to light necessitates specialized storage conditions .

- Higher cost compared to ddCTP due to complex synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.